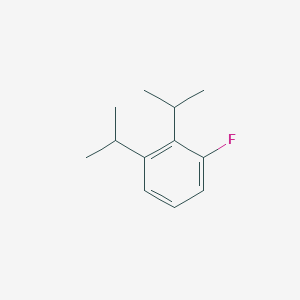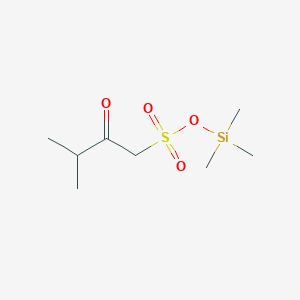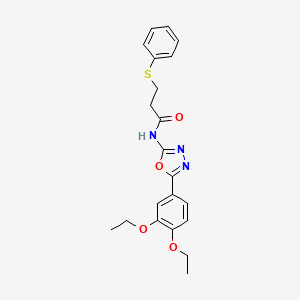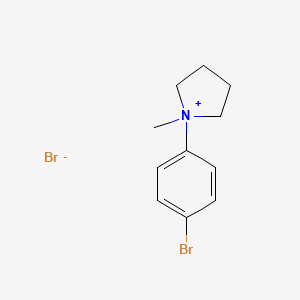
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with N-methylpyrrolidine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the pyrrolidinium ion can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl moiety.
Pyrrolidinium derivatives: Compounds such as N-methylpyrrolidinium chloride and N-ethylpyrrolidinium bromide share the pyrrolidinium ion.
Uniqueness
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is unique due to the combination of the bromophenyl group and the pyrrolidinium ion. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
88799-20-6 |
|---|---|
Molecular Formula |
C11H15Br2N |
Molecular Weight |
321.05 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C11H15BrN.BrH/c1-13(8-2-3-9-13)11-6-4-10(12)5-7-11;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
ICYKPAWCUCLHTF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)C2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


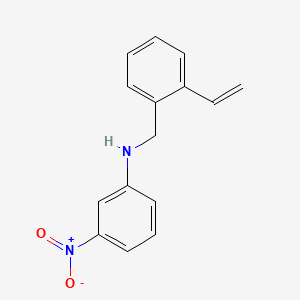
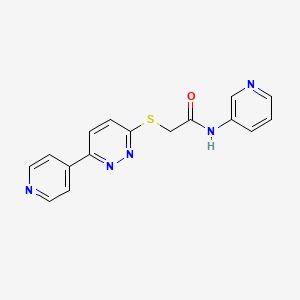
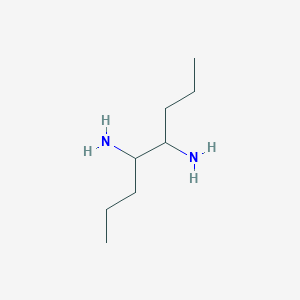

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
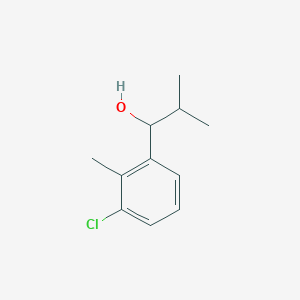
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)

